3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,4-dimethylphenyl)acrylamide
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Overview
Description
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,4-dimethylphenyl)acrylamide is a complex organic compound that features a furan ring substituted with a chlorophenyl group and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,4-dimethylphenyl)acrylamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction, where a chlorophenyl group is introduced to the furan ring.
Formation of the acrylamide moiety: This can be done through the reaction of an appropriate amine with acryloyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,4-dimethylphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide moiety can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced acrylamide derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,4-dimethylphenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,4-dimethylphenyl)acrylamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Material Properties: Its structure allows for specific interactions with other molecules, leading to unique material properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(2-Bromophenyl)furan-2-yl)-N-(2,4-dimethylphenyl)acrylamide
- 3-(5-(2-Fluorophenyl)furan-2-yl)-N-(2,4-dimethylphenyl)acrylamide
Uniqueness
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,4-dimethylphenyl)acrylamide is unique due to the presence of the chlorophenyl group, which can impart specific electronic and steric properties that influence its reactivity and interactions with other molecules.
Properties
CAS No. |
853356-00-0 |
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Molecular Formula |
C21H18ClNO2 |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(2,4-dimethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H18ClNO2/c1-14-7-10-19(15(2)13-14)23-21(24)12-9-16-8-11-20(25-16)17-5-3-4-6-18(17)22/h3-13H,1-2H3,(H,23,24)/b12-9+ |
InChI Key |
PRIRYYSGSIPODI-FMIVXFBMSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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